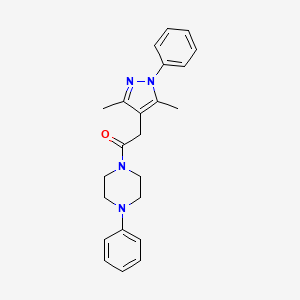![molecular formula C27H25NO6 B11134114 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134114.png)
2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of furan, methoxy, and chromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a methoxyphenyl derivative under specific conditions. The final step involves the cyclization of the intermediate to form the chromeno-pyrrole structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of continuous flow reactors to improve efficiency and consistency. Quality control measures are essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrochromeno-pyrrole compounds, and substituted aromatic derivatives.
Scientific Research Applications
2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(furan-2-yl)methyl]-1-[3-methoxyphenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 2-[(furan-2-yl)methyl]-1-[4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The unique combination of furan, methoxy, and chromeno-pyrrole structures in 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds
Properties
Molecular Formula |
C27H25NO6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H25NO6/c1-16(2)15-33-21-11-10-17(13-22(21)31-3)24-23-25(29)19-8-4-5-9-20(19)34-26(23)27(30)28(24)14-18-7-6-12-32-18/h4-13,16,24H,14-15H2,1-3H3 |
InChI Key |
OKSFYXKJYCRKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134035.png)
![2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11134038.png)
![(1-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B11134054.png)
![1-(4-Methoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11134055.png)
![3-(3-bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11134063.png)
![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11134064.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11134066.png)

![3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11134071.png)
![3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11134073.png)
![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methylisoquinolin-1(2H)-one](/img/structure/B11134077.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11134088.png)

![(1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide](/img/structure/B11134104.png)
